molecular formula C12H13NO3 B1351459 4-[(Cyclobutylcarbonyl)amino]benzoic acid CAS No. 33582-66-0

4-[(Cyclobutylcarbonyl)amino]benzoic acid

Cat. No. B1351459
CAS RN: 33582-66-0
M. Wt: 219.24 g/mol
InChI Key: AQMTZERUYDGUNO-UHFFFAOYSA-N
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Description

“4-[(Cyclobutylcarbonyl)amino]benzoic acid” is a chemical compound with the molecular formula C12H13NO312. It is a solid substance2.



Synthesis Analysis

The synthesis of “4-[(Cyclobutylcarbonyl)amino]benzoic acid” is not explicitly mentioned in the search results. However, it’s worth noting that many chemical compounds can be synthesized through various methods, often involving reactions with other chemicals under specific conditions.



Molecular Structure Analysis

The InChI code for “4-[(Cyclobutylcarbonyl)amino]benzoic acid” is 1S/C12H13NO3/c14-11(8-2-1-3-8)13-10-6-4-9(5-7-10)12(15)16/h4-8H,1-3H2,(H,13,14)(H,15,16)2. This code represents the molecular structure of the compound.



Chemical Reactions Analysis

The specific chemical reactions involving “4-[(Cyclobutylcarbonyl)amino]benzoic acid” are not detailed in the search results. Chemical reactions can vary widely depending on the reactants and conditions.



Physical And Chemical Properties Analysis

The molecular weight of “4-[(Cyclobutylcarbonyl)amino]benzoic acid” is 219.242. It is a solid substance2. More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.


Scientific Research Applications

Molecular Structure and Properties

The structural and molecular characteristics of benzoic acid derivatives, including 4-[(Cyclobutylcarbonyl)amino]benzoic acid, are fundamental to their applications in scientific research. For example, in a study by Lemmerer and Bourne (2012), the molecular assembly of benzoic acid molecules with squareamide molecules was explored, demonstrating how hydrogen bonding forms extended ribbons in crystal structures (Lemmerer & Bourne, 2012).

Applications in Synthesis and Drug Development

4-[(Cyclobutylcarbonyl)amino]benzoic acid and its derivatives show promise in various applications, particularly in the synthesis of complex molecules. Pascal et al. (2000) discussed the synthesis of 4-Amino-3-(aminomethyl)benzoic acid (AmAbz), highlighting its potential as a building block for peptidomimetics and in combinatorial chemistry (Pascal et al., 2000). Similarly, Avakyan et al. (2017) studied acylation and cyclization reactions of a benzoic acid derivative, emphasizing its role in creating new chemical entities with potential pharmaceutical applications (Avakyan et al., 2017).

Biological Activities and Applications

The biological activities of benzoic acid derivatives, including antimicrobial and antifungal properties, are significant in the drug industry. Dikmen (2021) highlighted these properties and examined complex formation with alpha cyclodextrin, suggesting its application in drug delivery systems (Dikmen, 2021). Additionally, El-Meguid et al. (2014) synthesized new compounds incorporating benzoimidazole and benzoic acid moieties, demonstrating significant antimicrobial activities, which could lead to potential applications in treating infections (El-Meguid, 2014).

Safety And Hazards

The specific safety and hazards associated with “4-[(Cyclobutylcarbonyl)amino]benzoic acid” are not detailed in the search results. However, as with all chemical compounds, it’s important to handle it with care and use appropriate safety measures.


Future Directions

The future directions or potential applications for “4-[(Cyclobutylcarbonyl)amino]benzoic acid” are not specified in the search results. The potential uses for a chemical compound can be vast and depend on its properties and the field of study.


Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature or databases.


properties

IUPAC Name

4-(cyclobutanecarbonylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c14-11(8-2-1-3-8)13-10-6-4-9(5-7-10)12(15)16/h4-8H,1-3H2,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQMTZERUYDGUNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60401059
Record name 4-[(cyclobutylcarbonyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60401059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(Cyclobutylcarbonyl)amino]benzoic acid

CAS RN

33582-66-0
Record name 4-[(cyclobutylcarbonyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60401059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

4-Cyclobutanecarbonylamino-benzoic acid was prepared as described in Example 3 from 7.05 g (0.0514 mol) of p-aminobenzoic acid (PAB) and 6.4 g (0.054 mol) of cyclobutanecarboxylic acid chloride.
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